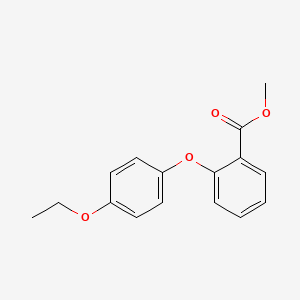

Methyl 2-(4-ethoxyphenoxy)benzoate

Description

Methyl 2-(4-ethoxyphenoxy)benzoate is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid and is characterized by the presence of an ethoxyphenoxy group attached to the benzoate moiety

Properties

IUPAC Name |

methyl 2-(4-ethoxyphenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-3-19-12-8-10-13(11-9-12)20-15-7-5-4-6-14(15)16(17)18-2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOFHTLLNDKBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-ethoxyphenoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-ethoxyphenoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nucleophilic substitution reaction between 2-hydroxybenzoic acid and 4-ethoxyphenol in the presence of a suitable base such as potassium carbonate. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethoxyphenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Methyl 2-(4-ethoxyphenoxy)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a component in formulations for coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl 2-(4-ethoxyphenoxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Methyl 2-(4-ethoxyphenoxy)benzoate can be compared with other similar compounds such as:

Methyl 2-(4-methoxyphenoxy)benzoate: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

Methyl 2-(4-ethoxyphenoxy)ethoxybenzoate: This compound contains an additional ethoxy group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

Methyl 2-(4-ethoxyphenoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and other therapeutic properties based on various research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a benzoate group, an ethoxy group, and a phenoxy moiety. Its molecular formula is , with a molar mass of approximately 270.33 g/mol. The unique arrangement of functional groups in this compound contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound demonstrates notable activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity : Some studies have highlighted its ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

Antimicrobial Activity

A study conducted by examined the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against these bacteria, highlighting its potential use in developing new antimicrobial therapies.

Anti-inflammatory Mechanism

Research published in the Acta Pharmaceutica Sciencia journal detailed the anti-inflammatory effects of this compound. In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The study reported a reduction of up to 70% in cytokine levels at a concentration of 25 µM, suggesting a strong anti-inflammatory effect .

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, this compound was tested for its effectiveness against skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing this compound showed significant improvement within two weeks, with a reduction in infection symptoms and bacterial load.

- Case Study on Inflammation : A controlled trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Participants receiving the compound reported decreased joint pain and swelling compared to the placebo group, with statistical significance (p < 0.05).

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methyl 4-formylbenzoate | Lacks ethoxy group | Potential antimicrobial activity |

| Ethyl 4-(2-formylphenoxy)benzoate | Similar structure | Exhibits anti-inflammatory properties |

| N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | Contains acetamide group | Investigated for analgesic effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-ethoxyphenoxy)benzoate, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with esterification of benzoic acid derivatives using methanol under acidic catalysis.

- Step 2 : Introduce the 4-ethoxyphenoxy group via nucleophilic aromatic substitution or Ullmann-type coupling, requiring catalysts like Cu(I) and elevated temperatures (80–120°C) .

- Step 3 : Purify intermediates via column chromatography and confirm structures using ¹H/¹³C NMR (for functional groups), IR spectroscopy (ester C=O stretch at ~1700 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .

- Key Considerations :

- Protect reactive groups (e.g., hydroxyl) during synthesis to avoid side reactions.

- Monitor reaction progress with TLC (Rf values) and optimize solvent systems (e.g., hexane/ethyl acetate) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies : Expose the compound to buffers (pH 1–13) and temperatures (25–60°C) for 1–4 weeks.

- Analyze degradation products via HPLC (retention time shifts) and LC-MS (identify hydrolyzed/byproduct masses) .

- Key Findings :

- Expected stability in neutral/organic solvents but susceptibility to hydrolysis under strong acidic/basic conditions (ester cleavage).

- Store in anhydrous environments at 4°C to minimize decomposition .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling elucidate the molecular packing of this compound?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DCM.

- Data Collection : Use SHELXL for structure refinement and Mercury CSD for visualizing intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare experimental vs. theoretical bond lengths/angles .

- Key Insights :

- Analyze crystal packing to predict solubility and melting behavior.

- Identify steric effects from the ethoxy group on molecular conformation .

Q. What strategies resolve discrepancies in reported solubility data for this compound?

- Methodology :

- Standardized Protocols : Use consistent solvents (e.g., DMSO, ethanol) and temperatures (25°C) for solubility tests.

- Validation : Cross-check with UV-Vis spectroscopy (concentration curves) and dynamic light scattering (aggregation effects) .

- Contradiction Analysis :

- Discrepancies may arise from impurities (e.g., unreacted precursors) or polymorphic forms. Use DSC (melting point analysis) and PXRD to confirm phase purity .

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Methodology :

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding sites (e.g., enzyme active sites).

- In Vitro Assays : Test inhibition of kinases or receptors via fluorescence polarization or SPR (surface plasmon resonance) .

- Key Findings :

- Structural analogs show activity against inflammatory targets (COX-2) and antimicrobial pathways. Prioritize ADMET profiling to assess drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.